molecular formula C13H19BrClNO B1442610 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219948-99-8

3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1442610
CAS No.: 1219948-99-8
M. Wt: 320.65 g/mol
InChI Key: IRCRSWRTOXOPMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-bromo-4-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2-Bromo-4-ethylphenoxy)methyl]piperidine hydrochloride

Uniqueness

3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of the ethyl group on the phenoxy ring and the pyrrolidine moiety. This structural configuration imparts specific chemical and biological properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3-[(2-bromo-4-ethylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-2-10-3-4-13(12(14)7-10)16-9-11-5-6-15-8-11;/h3-4,7,11,15H,2,5-6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCRSWRTOXOPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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